molecular formula C4H6ClN3 B13569842 2-chloro-1-methyl-1H-imidazol-5-amine

2-chloro-1-methyl-1H-imidazol-5-amine

Cat. No.: B13569842
M. Wt: 131.56 g/mol
InChI Key: GIDCPNPHWQHLLL-UHFFFAOYSA-N
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Description

2-chloro-1-methyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-methyl-1H-imidazol-5-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding the desired imidazole derivative . The reaction conditions typically involve mild temperatures and the use of a suitable solvent.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form corresponding amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Amines and Thiols: Common nucleophiles for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Substituted Imidazoles: Formed through substitution reactions.

    Imidazole N-oxides: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2-chloro-1-methyl-1H-imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

2-chloro-1-methyl-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

2-chloro-3-methylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-8-3(6)2-7-4(8)5/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCPNPHWQHLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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